Cas no 10595-51-4 (N-Methyl-4-nitrosoaniline)

N-Methyl-4-nitrosoaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,N-methyl-4-nitroso-
- 4-nitroso-N-methylaniline
- N-METHYL-4-NITROSOANILINE
- Nsc66522
- Benzenamine, N-methyl-4-nitroso-
- NSC-66522
- N-Methyl-4-nitrosobenzenamine
- p-Nitrosomethylaniline [French]
- SCHEMBL21253847
- NSC677514
- 10595-51-4
- N-methyl-4-nitroso-aniline
- AKOS006272317
- SCHEMBL537959
- N-Methyl-N-(4-nitrosophenyl)amine
- UNII-13URY0G44B
- p-Nitrosomonomethylanilin
- 3-07-00-03370 (Beilstein Handbook Reference)
- ZPHCTSKOFFWBHL-UHFFFAOYSA-N
- N-Methyl-p-nitrosoaniline
- NSC 66522
- BRN 2077886
- NSC-677514
- ANILINE, N-METHYL-p-NITROSO-
- p-Nitrosomethylaniline
- (3-BROMO-2,4,6-TRIMETHYLPHENYLCARBAMOYL)METHYLIMINODIACETICACID
- P-NITROSO-N-METHYLANILINE
- DTXSID70147436
- 13URY0G44B
- N-Methyl-4-nitrosoaniline
-
- MDL: MFCD00019923
- インチ: InChI=1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3
- InChIKey: ZPHCTSKOFFWBHL-UHFFFAOYSA-N
- SMILES: CNC1=CC=C(C=C1)N=O
計算された属性
- 精确分子量: 136.06374
- 同位素质量: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- PSA: 41.46
N-Methyl-4-nitrosoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | S4418651-1G |
N-METHYL-4-NITROSOANILINE |
10595-51-4 | AldrichCPR | 1g |
RMB 1299.72 | 2025-02-20 | |
TRC | M339888-50mg |
N-Methyl-4-nitrosoaniline |
10595-51-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M339888-500mg |
N-Methyl-4-nitrosoaniline |
10595-51-4 | 500mg |
$ 115.00 | 2022-06-03 | ||
TRC | M339888-100mg |
N-Methyl-4-nitrosoaniline |
10595-51-4 | 100mg |
$ 65.00 | 2022-06-03 |
N-Methyl-4-nitrosoaniline 関連文献
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Emma L. Teuten,Richard N. Loeppky Org. Biomol. Chem. 2005 3 1097
-
2. Polarity and basicity of solvents. Part 2. Solvatochromic hydrogen-bonding shifts as basicity parametersChristian Laurence,Pierre Nicolet,Maryvonne Helbert J. Chem. Soc. Perkin Trans. 2 1986 1081
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Basuvaraj Suresh Kumar,Amarajothi Dhakshinamoorthy,Kasi Pitchumani Catal. Sci. Technol. 2014 4 2378
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4. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomersDaniel A. Fletcher,Brian G. Gowenlock,Keith G. Orrell J. Chem. Soc. Perkin Trans. 2 1998 797
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5. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoanilineD. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1982 801
N-Methyl-4-nitrosoanilineに関する追加情報
Comprehensive Guide to Benzenamine, N-methyl-4-nitroso- (CAS 10595-51-4): Properties, Applications, and Industry Insights
Benzenamine, N-methyl-4-nitroso- (CAS 10595-51-4), also known as N-Methyl-4-nitrosoaniline, is an important organic compound with unique chemical properties that make it valuable in various industrial and research applications. This aromatic amine derivative has gained attention due to its role as an intermediate in organic synthesis and its potential applications in specialized chemical processes.
The molecular structure of N-Methyl-4-nitrosoaniline features both a nitroso group (-NO) and a methyl-substituted amino group attached to a benzene ring. This configuration gives the compound its distinctive properties, including its characteristic yellow to orange crystalline appearance. Researchers have studied 10595-51-4 extensively for its electronic properties and potential as a building block in more complex molecular architectures.
In recent years, there has been growing interest in nitroso compounds like Benzenamine, N-methyl-4-nitroso- due to their potential applications in material science. Many researchers are investigating how these compounds can be used in the development of advanced organic electronic materials, particularly in the field of organic semiconductors. This aligns with current market trends focusing on sustainable and organic alternatives to traditional silicon-based electronics.
The synthesis of CAS 10595-51-4 typically involves the nitrosation of N-methylaniline under controlled conditions. This process requires careful temperature regulation and pH control to achieve optimal yields. The compound's stability and reactivity make it an interesting subject for studies in reaction mechanisms and kinetics, which are popular topics in academic chemistry circles.
One of the most frequently asked questions about N-Methyl-4-nitrosoaniline concerns its spectroscopic properties. The compound shows characteristic absorption in the UV-visible spectrum, making it useful as a chromophore in various analytical applications. Its distinct color change under different pH conditions has also been explored for potential use in pH-sensitive indicators.
From an industrial perspective, Benzenamine, N-methyl-4-nitroso- serves as a valuable intermediate in the production of dyes and pigments. The global market for specialty chemicals has shown increasing demand for such intermediates, particularly in regions with growing textile and coating industries. This market trend is reflected in recent search queries about "specialty chemical intermediates for dyes" and "nitroso compound applications."
Safety considerations for handling 10595-51-4 follow standard laboratory protocols for aromatic amines. Proper personal protective equipment, including gloves and eye protection, is recommended when working with this compound. These safety aspects are often highlighted in safety data sheets and are common search terms among laboratory professionals.
Recent advancements in green chemistry have sparked interest in more sustainable production methods for compounds like N-Methyl-4-nitrosoaniline. Researchers are exploring catalytic processes and alternative solvents that could reduce the environmental impact of its synthesis. This aligns with the broader industry shift toward environmentally friendly chemical production.
The analytical characterization of CAS 10595-51-4 typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These analytical methods are crucial for quality control in industrial applications and are frequently searched topics among chemistry professionals and students alike.
Storage recommendations for Benzenamine, N-methyl-4-nitroso- include keeping the compound in a cool, dry place away from strong oxidizing agents. Proper storage conditions are essential for maintaining the compound's stability and purity over time, which is particularly important for research and industrial applications requiring consistent quality.
Looking to the future, potential new applications for N-Methyl-4-nitrosoaniline are being explored in fields such as molecular electronics and photoresponsive materials. These emerging applications are generating significant interest in the scientific community and represent promising directions for further research and development.
The global supply chain for 10595-51-4 has seen fluctuations in recent years, reflecting broader trends in the specialty chemicals market. Companies seeking this compound often search for reliable suppliers with consistent quality standards, making supplier reliability a key consideration in procurement decisions.
From a regulatory perspective, Benzenamine, N-methyl-4-nitroso- is subject to standard chemical regulations in most jurisdictions. Compliance with regional chemical inventories such as TSCA in the United States and REACH in Europe is essential for international trade of this compound.
In academic settings, N-Methyl-4-nitrosoaniline is frequently used as a teaching example for demonstrating electrophilic aromatic substitution reactions and the properties of nitroso compounds. These educational applications contribute to its continued relevance in chemistry curricula worldwide.
As research continues into novel applications of nitroso aromatic compounds, CAS 10595-51-4 remains an important reference material and building block in organic synthesis. Its unique combination of chemical properties ensures its ongoing importance in both industrial and academic chemistry contexts.
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